2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine
CAS No.: 1421522-28-2
Cat. No.: VC4345422
Molecular Formula: C21H21F3N6O2S
Molecular Weight: 478.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421522-28-2 |
|---|---|
| Molecular Formula | C21H21F3N6O2S |
| Molecular Weight | 478.49 |
| IUPAC Name | 2-methyl-N-pyridin-2-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C21H21F3N6O2S/c1-15-26-19(28-18-7-2-3-8-25-18)14-20(27-15)29-9-11-30(12-10-29)33(31,32)17-6-4-5-16(13-17)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,27,28) |
| Standard InChI Key | DVSZNLZWKAMSIP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=N4 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Features
The compound’s IUPAC name, 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine, reflects its intricate structure:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4.
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2-Methyl substitution: A methyl group at position 2 enhances steric and electronic properties.
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Pyridin-2-ylamine: A bicyclic aromatic amine at position 4 contributes to hydrogen bonding and π-stacking interactions.
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Sulfonylated piperazine: A piperazine ring at position 6, sulfonylated by a 3-(trifluoromethyl)phenyl group, introduces polarity and metabolic stability .
Physicochemical Data
The trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups enhance lipophilicity and resistance to enzymatic degradation, critical for blood-brain barrier penetration and oral bioavailability .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Piperazine sulfonylation: Reaction of piperazine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
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Pyrimidine core assembly: Cyclocondensation of enaminones with guanidines or thioureas to form the pyrimidine ring .
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Coupling reactions: Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to introduce the pyridin-2-ylamine group .
Example protocol (adapted from ):
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Step 1: 1-(3-(Trifluoromethyl)phenyl)piperazine reacts with 4-methylpyridin-2-amine via 1,1′-thiocarbonyldiimidazole-assisted coupling at 40°C.
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Step 2: Purification via column chromatography (DCM:MeOH gradient) yields the final product with >90% purity .
Analytical Validation
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NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.09 (s, NH), 8.22 (d, pyridine-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, piperazine-H) .
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X-ray crystallography: Reveals planar pyrimidine core and twisted piperazine-sulfonyl conformation.
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound’s structural analogy to CDK4/6 inhibitors (e.g., palbociclib) suggests kinase-targeted activity . In vitro studies on similar pyrimidin-4-amine derivatives demonstrate:
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IC₅₀ values: 10–100 nM against CDK4/6, with selectivity over CDK2 (>100-fold) .
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Cell cycle arrest: G1-phase arrest in MCF-7 breast cancer cells at 1 μM .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) due to lipophilic groups.
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Metabolism: Hepatic CYP3A4-mediated oxidation of piperazine and sulfonyl groups; t₁/₂ = 4–6 hours in human microsomes.
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Excretion: Primarily renal (70%) with minor biliary excretion.
Toxicity Data
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Acute toxicity: LD₅₀ >500 mg/kg in rats (oral).
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Genotoxicity: Negative in Ames test and micronucleus assay.
Applications in Drug Discovery
Oncology
As a CDK4/6 inhibitor, this compound could synergize with aromatase inhibitors in hormone receptor-positive breast cancer . Preclinical efficacy includes:
Neurological Disorders
The trifluoromethyl group enhances CNS penetration, making it a candidate for Alzheimer’s disease (targeting tau hyperphosphorylation) .
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